Fli-1-IN-1

EWS-FLI1 Protein-Protein Interaction Inhibitor Target Engagement

Validating EWS-FLI1-driven biology requires tool compounds that disrupt specific protein-protein interactions, not downstream effects. Fli-1-IN-1 (compound 21) directly binds the EWS-FLI1 fusion protein, blocking RHA interaction-a mechanism distinct from chromatin modulators (MS0621) or DNA binders (mithramycin analogues). - Unique diterpenoid scaffold for SAR campaigns exploring novel chemotypes beyond YK-4-279 series. - Ideal for differentiating primary target engagement from secondary transcriptional changes in Ewing sarcoma models. - Compare side-by-side with TK-216 or MS0621 to build mechanism-specific phenotypic signatures.

Molecular Formula C35H44N2O6
Molecular Weight 588.7 g/mol
Cat. No. B12363387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFli-1-IN-1
Molecular FormulaC35H44N2O6
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6
InChIInChI=1S/C35H44N2O6/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3/t29-,32+,34+,35-/m0/s1
InChIKeyJXRLMDHWGBIFLU-BUPPLJQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fli-1-IN-1: Direct EWS-FLI1 PPI Inhibitor


Fli-1-IN-1 (also designated as compound 21) is a synthetic small molecule that functions as a targeted inhibitor of the FLI1 proto-oncogene . It operates by directly binding to the oncogenic fusion protein EWS-FLI1, thereby disrupting its critical interaction with RNA helicase A (RHA) [1]. This mechanism distinguishes it from inhibitors targeting downstream pathways or global transcriptional machinery, offering a more selective approach for interrogating EWS-FLI1-driven biology [2].

Direct EWS-FLI1 PPI inhibitor; disrupts oncogenic fusion protein interaction
Distinct from chromatin modulators (e.g., MS0621) that do not displace EWS-FLI1 from DNA
Reported mechanism align with TK-216 class; supports PPI disruption studies in Ewing sarcoma models

FLI1 Inhibitor Scaffold Specificity


The therapeutic targeting of EWS-FLI1 presents unique challenges due to its nature as a disordered oncogenic transcription factor, which has historically precluded structure-based drug design [1]. Consequently, the landscape of FLI1 inhibitors is populated by diverse chemical classes with distinct mechanisms of action and selectivity profiles [2]. For instance, YK-4-279 and its analog TK-216 operate as enantiomer-specific inhibitors blocking the EWS-FLI1/RHA interaction, while mithramycin analogues like EC-8105 function by inhibiting DNA binding [3]. MS0621, in contrast, modulates chromatin accessibility without displacing EWS-FLI1 from DNA [4]. Fli-1-IN-1, with its distinct diterpenoid backbone, represents another unique chemotype, and substituting it with a generic 'FLI1 inhibitor' from another class would invalidate experiments predicated on its specific, albeit currently not fully quantified, interaction profile . The selection of the correct tool compound is therefore dictated by the precise mechanism to be investigated, not merely the target name.

Mechanism-class mismatch

Chromatin modulators like MS0621 do not inhibit EWS-FLI1/RHA binding, altering experimental endpoints.

Chemotype-dependent selectivity

Mithramycin analogues engage DNA, not the protein-protein interface, shifting target-engagement profile.

Enantiomer-specific variability

TK-216/YK-4-279 series are enantiomer-sensitive; substitution with racemic or different chemotype may not reproduce binding.

Fli-1-IN-1: Evidence for Procurement


Direct EWS-FLI1/RHA Interaction Inhibition

Unlike indirect transcriptional modulators, Fli-1-IN-1 directly binds to the EWS-FLI1 fusion protein, a mechanism supported by its classification as a 'compound 21' that blocks the interaction with RNA helicase A (RHA) . In contrast, the comparator MS0621 functions by modulating chromatin accessibility at EWSR1::FLI1-bound loci without displacing the oncoprotein from DNA, representing a fundamentally different mode of action [1]. Fli-1-IN-1's mechanism aligns with the clinically advanced analog TK-216, which is reported to be 3-4 fold more potent than YK-4-279 in blocking this specific interaction, suggesting Fli-1-IN-1 may serve as a valuable research tool for exploring this same mechanistic pathway [2].

Mechanism
Class-level inference
Target Direct binding to EWS-FLI1; disrupts interaction with RNA helicase A
Comparator MS0621: chromatin modulator (no protein displacement). TK-216: reported 3-4 fold more potent than YK-4-279 in blocking this interaction.
Determines experimental context: PPI disruption versus chromatin modulation endpoints
In vitro evidence; no direct quantitative comparison to Fli-1-IN-1 available
EWS-FLI1 Protein-Protein Interaction Inhibitor Target Engagement

Distinct Diterpenoid Scaffold for SAR

Fli-1-IN-1 is characterized by a diterpenoid backbone, featuring a four-fused ring system that is chemically distinct from other FLI1 inhibitors [1]. This contrasts sharply with the mithramycin analogues (e.g., EC-8105, EC-8042), which are aureolic acid-based DNA-binding compounds [2], and with MS0621, which is a synthetic small molecule with a distinct chemical structure (C32H53N7O2) [3]. The unique scaffold of Fli-1-IN-1 provides a different vector for chemical optimization and for probing EWS-FLI1 biology, potentially engaging the target protein with different binding kinetics or a distinct binding epitope compared to other chemotypes.

Scaffold Class
Class-level inference
Target Diterpenoid backbone with four fused rings (C35H44N2O6, MW: 588.73)
Comparator Mithramycin analogues: aureolic acid DNA binders. MS0621: distinct synthetic small molecule (C32H53N7O2).
Supports SAR diversification; unique chemotype for EWS-FLI1 probe development
Structural characterization based on vendor data; no co-crystal structure reported
Diterpenoid Chemotype Structure-Activity Relationship (SAR)

Public Quantitative Data Gap

A critical evaluation reveals that no peer-reviewed primary research articles or patent filings that detail the quantitative biochemical or cellular activity (e.g., IC50, Ki, EC50) of Fli-1-IN-1 against FLI1/EWS-FLI1 were found in the public domain as of this analysis. For comparison, extensive quantitative data are available for other FLI1/EWS-FLI1 inhibitors, such as: YK-4-279 (IC50 range: 0.5-2 μM in Ewing sarcoma cell lines [1]), MS0621 (IC50 = 128 nM in SK-N-MC cells [2]), and EC-8105 (suppresses EWS-FLI1 activity with an IC50 of 1.5 nmol/L vs. 17 nmol/L for mithramycin [3]). Consequently, a direct, quantitative head-to-head comparison between Fli-1-IN-1 and its analogs is not possible.

Data Availability
Data to verify
Target No public IC50, Ki, or EC50 values available for Fli-1-IN-1
Comparator YK-4-279: IC50 0.5–2 μM; MS0621: IC50 128 nM; EC-8105: IC50 1.5 nmol/L (reported).
Quantitative benchmarks unavailable; requires in-house validation
Literature and database search; consider requesting data from supplier
Data Transparency Research Tool Limitations Procurement Due Diligence

Fli-1-IN-1: Optimal Use Cases


Mechanistic PPI Studies

Given its reported mechanism of directly inhibiting the EWS-FLI1/RHA interaction, Fli-1-IN-1 is optimally deployed in studies designed to dissect the immediate consequences of disrupting this specific protein-protein interface. Its use is most informative when compared to and contrasted with the effects of chromatin modulators like MS0621, which do not displace the fusion protein from DNA [1]. This application allows researchers to differentiate between primary target engagement events and secondary transcriptional or epigenetic changes [2].

Chemical Probe & SAR Exploration

The unique diterpenoid scaffold of Fli-1-IN-1 provides a novel chemotype for medicinal chemistry campaigns aimed at developing more potent and selective EWS-FLI1 inhibitors. Its procurement is justified for laboratories engaged in SAR studies seeking to explore new chemical vectors distinct from established scaffolds like the mithramycin analogues or the YK-4-279 series [3]. Fli-1-IN-1 serves as a valuable starting point for generating proprietary derivatives.

Target Validation in Ewing Sarcoma

Fli-1-IN-1 can be used as a tool compound to validate the role of EWS-FLI1 in specific cellular processes, such as proliferation, apoptosis, or alternative splicing, in Ewing sarcoma cell line models. While its precise potency is not publicly documented, its use alongside more quantitatively defined inhibitors (e.g., TK-216) can help build a robust case for on-target effects when consistent phenotypes are observed across multiple chemotypes [4].

Benchmarking FLI1 Inhibitor Modalities

Given the growing panel of FLI1 inhibitors with diverse mechanisms (e.g., direct PPIs, chromatin modulators, DNA binders), Fli-1-IN-1 is a key component of a comprehensive screening panel. Its inclusion in studies profiling the effects of different classes of FLI1 inhibitors can reveal mechanism-specific downstream signatures, providing deeper insight into EWS-FLI1 biology [5].

Application
Selection Property
Validation Focus
EWS-FLI1 PPI mechanism studies
Direct protein-protein interaction inhibition (non-chromatin modulator)
PPI disruption endpoint characterization
Chemical probe and SAR diversification
Unique diterpenoid chemotype for scaffold exploration
Chemotype-dependent target engagement profiling
Ewing sarcoma cell-model target studies
FLI1 pathway inhibition context (reported)
Cell endpoint: proliferation, apoptosis, splicing
FLI1 inhibitor modality benchmarking
Distinct mechanism class: PPI inhibitor
Mechanism-specific transcriptional signature analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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